4-Bromo-1,2-dinitrobenzene

Catalog No.
S661807
CAS No.
610-38-8
M.F
C6H3BrN2O4
M. Wt
247 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1,2-dinitrobenzene

CAS Number

610-38-8

Product Name

4-Bromo-1,2-dinitrobenzene

IUPAC Name

4-bromo-1,2-dinitrobenzene

Molecular Formula

C6H3BrN2O4

Molecular Weight

247 g/mol

InChI

InChI=1S/C6H3BrN2O4/c7-4-1-2-5(8(10)11)6(3-4)9(12)13/h1-3H

InChI Key

XNXZZFQZGVFMAN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])[N+](=O)[O-]

Preparation of 2,4-Dinitrophenol

Protein Determination and Glutathione S-Transferase (GST) Assay

Nucleophilic Aromatic Substitution

Analysis of N-terminal Amino Acids in Polypeptide Chains

4-Bromo-1,2-dinitrobenzene is an organobromine compound with the molecular formula C6H3BrN2O4C_6H_3BrN_2O_4. It features a bromine atom and two nitro groups attached to a benzene ring, specifically at the 1 and 2 positions relative to the bromine substituent. This compound is known for its distinctive yellow crystalline appearance and is utilized in various chemical applications due to its reactivity and biological properties.

Typical of aromatic compounds. Notable reactions include:

  • Electrophilic Substitution: The presence of nitro groups enhances the electron-withdrawing character of the benzene ring, making it susceptible to further electrophilic substitutions.
  • Nucleophilic Aromatic Substitution: The compound can undergo nucleophilic attack at the carbon bonded to bromine, leading to the formation of various substituted products.
  • Reduction Reactions: Under specific conditions, the nitro groups can be reduced to amines, altering the compound's properties significantly.

Research indicates that 4-Bromo-1,2-dinitrobenzene exhibits various biological activities, including:

  • Toxicity: It is harmful upon contact with skin and can cause irritation to eyes and respiratory systems. Prolonged exposure may lead to allergic reactions such as contact dermatitis and asthma-like symptoms .
  • Ecotoxicity: The compound is toxic to aquatic organisms, including species like rainbow trout and Daphnia magna, highlighting its potential environmental impact .

Several methods exist for synthesizing 4-Bromo-1,2-dinitrobenzene:

  • Nitration of Bromobenzene: Bromobenzene can be nitrated using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically yields a mixture of products that can be separated through recrystallization.
  • Bromination of Dinitrobenzene: Alternatively, dinitrobenzene can undergo bromination in the presence of a brominating agent under controlled conditions.

4-Bromo-1,2-dinitrobenzene finds applications in various fields:

  • Chemical Research: It serves as an intermediate in organic synthesis for producing dyes, pharmaceuticals, and other complex organic compounds.
  • Analytical Chemistry: The compound is utilized in analytical techniques for detecting nitro compounds due to its distinctive spectral properties.

Studies on 4-Bromo-1,2-dinitrobenzene have focused on its interactions with biological systems:

  • Cellular Interactions: Research has shown that this compound can induce cellular stress responses and may affect cellular signaling pathways involved in inflammation and immune responses.
  • Environmental Interactions: Its persistence in aquatic environments raises concerns about bioaccumulation and long-term ecological effects.

4-Bromo-1,2-dinitrobenzene shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure DescriptionUnique Features
1-Bromo-2,4-dinitrobenzeneBromine at C-1; nitro groups at C-2 and C-4Different substitution pattern affecting reactivity
4-NitroanilineAmino group at C-4; nitro group at C-3Exhibits different biological activity due to amino group
2,4-DinitrotolueneMethyl group at C-1; nitro groups at C-2 and C-4Used extensively as an explosive

The uniqueness of 4-Bromo-1,2-dinitrobenzene lies in its specific arrangement of bromine and nitro groups which significantly influences its chemical behavior and biological interactions compared to these similar compounds.

XLogP3

2.2

Other CAS

610-38-8

Wikipedia

NSC 10252

Dates

Modify: 2023-08-15

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